molecular formula C19H18ClN3O2S B2409674 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-29-8

3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Número de catálogo: B2409674
Número CAS: 422528-29-8
Peso molecular: 387.88
Clave InChI: OSJFWYMPCABMBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11(2)21-17(24)13-5-8-15-16(9-13)22-19(26)23(18(15)25)10-12-3-6-14(20)7-4-12/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJFWYMPCABMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide, a compound belonging to the quinazoline family, has garnered attention due to its diverse biological activities. Quinazolines are known for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

  • Quinazoline Core : A bicyclic structure that is pivotal in biological activity.
  • Chlorophenyl Group : Enhances lipophilicity and biological interactions.
  • Sulfanylidene Group : Potentially contributes to reactive properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. The compound under discussion has shown effectiveness against various cancer cell lines. For example:

  • In vitro Studies : Compounds similar to 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene have demonstrated cytotoxicity against A549 (lung cancer) and other tumor cell lines, with IC50 values in the nanomolar range .
Cell Line IC50 (µM) Activity
A5490.5High
MCF70.8Moderate
HeLa1.2Moderate

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Quinazoline derivatives have been reported to inhibit TNF-alpha production, a key mediator in inflammatory responses:

  • Mechanism of Action : The inhibition of TNF-alpha secretion was observed in human promyelocytic cell lines, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are well-documented. The specific compound has shown promising results against both bacterial and fungal strains:

  • In vitro Testing : Studies have highlighted its effectiveness against Staphylococcus aureus and Candida albicans, with significant zones of inhibition observed .
Microorganism Zone of Inhibition (mm) Activity Level
Staphylococcus aureus18Significant
Candida albicans15Moderate

Case Studies

Several case studies have highlighted the potential of quinazoline derivatives in clinical applications:

  • Case Study on Anticancer Efficacy : A study involving a series of quinazoline derivatives demonstrated that modifications at the 6th position significantly enhanced anticancer activity against multiple cell lines .
  • Anti-inflammatory Applications : A clinical trial assessing the anti-inflammatory effects of a related compound showed reductions in markers of inflammation in patients with rheumatoid arthritis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinazoline derivatives that demonstrated strong antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups, like the chlorophenyl moiety, enhances the antimicrobial efficacy of these compounds.

2. Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated that derivatives containing quinazoline structures can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The antiproliferative activity was attributed to the ability of these compounds to induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide. Modifications in the substituents on the quinazoline ring significantly influence biological activity. For instance, varying the alkyl chain length or introducing different functional groups can enhance both antimicrobial and anticancer activities .

Case Studies

Study Findings Applications
Study 1: Antimicrobial ActivityCompounds showed MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis.Potential use as new antibiotics.
Study 2: Anticancer EfficacySeveral derivatives exhibited IC50 values between 1.9–7.52 µg/mL against HCT116 cells.Development of novel anticancer agents.
Study 3: SAR AnalysisModifications led to enhanced activity against Gram-negative bacteria.Guide for future synthesis of more effective derivatives.

Q & A

Q. What are the critical steps for synthesizing 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide?

The synthesis involves multi-step reactions, including cyclization, substitution, and functional group modifications. Key steps include:

  • Quinazoline core formation : Cyclization of anthranilic acid derivatives with thiourea or its analogs under reflux conditions.
  • Substituent introduction : Alkylation at the 3-position using 4-chlorobenzyl halides, followed by carboxamide coupling at the 7-position with isopropylamine.
  • Sulfanylidene group incorporation : Thiolation via sulfur nucleophiles (e.g., Lawesson’s reagent) under inert atmospheres . Optimization parameters :
ParameterTypical Conditions
SolventDMF, THF, or dioxane
Temperature60–120°C (reflux)
CatalystsZnCl₂ or Pd-based catalysts (for coupling)
Reaction Time6–24 hours, monitored via TLC

Q. What analytical methods are used to confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching C₂₀H₁₉ClN₃O₂S).
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purity using silica gel plates (e.g., ethyl acetate/hexane eluent) .

Q. What safety precautions are recommended for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.
  • First Aid : If inhaled, move to fresh air; if skin contact occurs, wash with soap/water and consult a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling reactions (e.g., Buchwald-Hartwig amination).
  • Temperature Control : Gradual heating (80–100°C) minimizes side reactions like decomposition . Example optimization table :
CatalystSolventYield (%)Purity (%)
Pd(OAc)₂DMF7895
No catalystTHF3280

Q. How can structural modifications enhance the compound’s biological activity?

  • Quinazoline Core Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position increases metabolic stability.
  • Side-Chain Engineering : Replacing the isopropyl group with cyclopentyl or morpholine derivatives improves solubility and target affinity .
  • Sulfanylidene Replacement : Substituting sulfur with selenium or oxygen alters redox activity and bioavailability .

Q. How should researchers address contradictions in reported biological activity data?

  • Mechanistic Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement.
  • Structural Confirmation : Re-analyze compound purity via XRD (single-crystal studies) to rule out polymorphic effects .
  • Dose-Response Studies : Test activity across multiple concentrations to identify non-linear effects or off-target interactions .

Q. What challenges arise in characterizing the sulfanylidene moiety, and how can they be resolved?

  • Challenge : Sulfur’s propensity for oxidation during storage or analysis.
  • Solutions :
  • Use inert atmospheres (N₂/Ar) during synthesis and storage.
  • Characterize via X-ray photoelectron spectroscopy (XPS) to confirm oxidation state.
  • Stabilize with antioxidants (e.g., BHT) in solution .

Data Contradiction Analysis

Q. Why do similar quinazoline derivatives exhibit divergent anti-inflammatory activities?

  • Hypothesis : Differences in substituent electronic effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter COX-2 inhibition potency.
  • Testing Strategy :

Perform molecular docking to compare binding modes.

Synthesize analogs with controlled substituent variations.

Validate using in vitro COX-2 assays and in vivo inflammation models .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability .
  • Data Reporting : Include full spectroscopic data (NMR, HRMS) and crystallographic details (if available) for peer validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.